molecular formula C18H19N5O B2364729 6-amino-10-methyl-3-phenylspiro[4H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-5-ca rbonitrile CAS No. 309926-97-4

6-amino-10-methyl-3-phenylspiro[4H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-5-ca rbonitrile

Cat. No. B2364729
CAS RN: 309926-97-4
M. Wt: 321.384
InChI Key: PGDSODGBFAJGBV-UHFFFAOYSA-N
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Description

The compound “6-amino-10-methyl-3-phenylspiro[4H-pyrano[2,3-c]pyrazole-4,4’-piperidine]-5-carbonitrile” is a type of dihydropyrano[2,3-c]pyrazole . Dihydropyrano[2,3-c]pyrazoles are an important class of heterocyclic compounds due to their wide applications in medicinal and pharmaceutical chemistry . They are known for their antimicrobial, anti-inflammatory, anti-cancer, bactericidal, molluscicidal, and kinase inhibitory activities .


Synthesis Analysis

Dihydropyrano[2,3-c]pyrazoles, including “6-amino-10-methyl-3-phenylspiro[4H-pyrano[2,3-c]pyrazole-4,4’-piperidine]-5-carbonitrile”, can be synthesized using a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate . This synthesis can be performed at room temperature under solvent-free conditions . The process is characterized by mild conditions, short reaction times, easy work-up, high yields, reusability of the catalyst, and the absence of toxic organic solvents .

Scientific Research Applications

Medicinal Chemistry

Dihydropyrano[2,3-c]pyrazoles (DHPPs) belong to an important class of heterocyclic compounds. Researchers have explored their potential in medicinal chemistry due to their diverse biological activities. Some notable applications include:

Green Synthesis

The past decade has witnessed significant progress in synthesizing structurally diverse and biologically relevant pyrano[2,3-c]pyrazole derivatives using green methodologies. Researchers have focused on environmentally friendly approaches, such as solvent-free conditions and multicomponent reactions . The compound aligns well with this trend.

Catalyst Development

Nano-eggshell/Ti(IV) has emerged as a novel naturally based catalyst for the synthesis of DHPP derivatives. This catalyst offers several advantages:

Combinatorial Chemistry

Multicomponent reactions (MCRs) play a crucial role in combinatorial chemistry. DHPPs synthesized through MCRs offer advantages such as one-pot synthesis, atom economy, and efficiency. Researchers continue to explore novel MCRs for rapid access to complex molecules .

Heterocyclic Synthesis

DHPPs are structurally interesting heterocycles. Their spiro-fused pyrano-pyrazole core provides a versatile scaffold for further modifications. Researchers investigate diverse synthetic routes to access these compounds, aiming for efficient and scalable methods .

Kinase Inhibition Studies

Some DHPP derivatives have shown kinase inhibitory activity. Kinases play essential roles in cellular signaling pathways, making them attractive targets for drug development. Researchers explore DHPPs as potential kinase inhibitors .

Future Directions

The future directions for the research and development of “6-amino-10-methyl-3-phenylspiro[4H-pyrano[2,3-c]pyrazole-4,4’-piperidine]-5-carbonitrile” and similar compounds involve the integration of green methodologies . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions . These advances provide a valuable resource for researchers dedicated to advancing green chemistry practices .

properties

IUPAC Name

6-amino-1'-methyl-3-phenylspiro[2H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-23-9-7-18(8-10-23)13(11-19)16(20)24-17-14(18)15(21-22-17)12-5-3-2-4-6-12/h2-6H,7-10,20H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDSODGBFAJGBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-10-methyl-3-phenylspiro[4H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-5-ca rbonitrile

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